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Compound of Interest

Compound Name: 4-(1-Adamantyl)-2-nitrophenol
CAS No.: 1459-49-0
Cat. No.: B177950

Get Quote
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An In-depth Technical Guide to 4-Formylaminoantipyrine (CAS No. 1672-58-8)

Abstract

This technical guide provides a comprehensive overview of 4-formylaminoantipyrine, a significant
metabolite of the pharmaceutical compounds aminopyrine (aminophenazone) and metamizole. This
document consolidates critical information regarding its chemical identity, physicochemical properties,
biological significance, synthesis, and analytical characterization. It is intended for researchers,
scientists, and professionals in drug development and pharmacology who require a detailed
understanding of this compound for metabolic studies, analytical standard development, or
toxicological evaluation.

A Note on Chemical Identification: The initial query for CAS number 32599-84-1 did not yield specific
results in major chemical databases. However, extensive analysis of related chemical nomenclature
strongly indicates the compound of interest is 4-formylaminoantipyrine, which is officially assigned
CAS number 1672-58-8. This guide will exclusively focus on the properties and data associated with
this confirmed identity.

Chemical Identity and Structure

4-Formylaminoantipyrine is a pyrazolone derivative characterized by a formamide group at the C4
position of the antipyrine core structure.[1] It is a key intermediate in the metabolic cascade of several
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widely used analgesic and antipyretic drugs.[1][2]

Identifier Value

N-(1,5-dimethyl-3-oxo0-2-phenyl-2,3-dihydro-1H-

IUPAC Name .
pyrazol-4-yl)formamide[1]
CAS Number 1672-58-8[1][2]
Molecular Formula C12H13N302[1][2]
Molecular Weight 231.25 g/mol [1][2]
4-(Formylamino)antipyrine, 4-Formamidoantipyrine,
Synonyms L . . .
N-Antipyrinylformamide, Metamizole Impurity A[1]
SMILES O=CNC1=C(C)N(C)N(C2=CC=CC=C2)C1=0[]

digraph "Chemical Structure of 4-Formylaminoantipyrine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.5!"];

N2 [label="N", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"1;
C4 [label="C", pos="0,0!'"];

C5 [label="C", pos="0,-1.5!'"];

// Substituents on the pyrazolone ring
C N1 Me [label="CHs", pos="0.9,2.2!"];
N2 Ph C1 [label="C", pos="-2.6,1.25!"];
N2 Ph C2 [label="C", pos="-3.5,0.5!"];
N2 Ph C3 [label="C", pos="-4.4,1.25!"];
N2 Ph C4 [label="C", pos="-4.4,2.5!"];
N2 Ph C5 [label="C", pos="-3.5,3.25!"];
N2 Ph C6 [label="C", pos="-2.6,2.5!"];
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C3 0 [label="0", pos="-2.2,-1.25!"];
C5 Me [label="CHs", pos="0.9,-2.2!"];

// Formylamino group at C4

N formyl [label="N", pos="1.3,0!"];

H N formyl [label="H", pos="1.7,-0.7!"];
C formyl [label="C", po0s="2.2,0.75!"];

H formyl [label="H", pos="2.2,1.5!"];

0 formyl [label="0", pos="3.1,0.25!"];
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// Bonds
N1 -- N2;
N2 -- C3;
C3 -- (4
Cc4 -- C5;
C5 -- NI1;

N1 -- C N1 Me;

N2 -- N2 Ph C1;

N2 Ph C1 -- N2 Ph C2;

N2 Ph C2 -- N2 Ph C3;

N2 Ph C3 -- N2 Ph C4;

N2 Ph C4 -- N2 Ph C5;

N2 Ph C5 -- N2 Ph C6;

N2 Ph C6 -- N2 Ph C1;

C3 -- C3 0 [style=double];
C5 -- C5 Me;

C4 -- N formyl;

N formyl -- H N formyl;

N formyl -- C formyl;

C formyl -- H formyl;

C formyl -- 0 formyl [style=double];

}

Caption: Chemical structure of 4-Formylaminoantipyrine.

Physicochemical Properties

4-Formylaminoantipyrine is typically supplied as a solid, with its appearance ranging from off-white to
light yellow.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro
and stock solution preparation.[3]
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Property Value Source(s)
Appearance Off-white to light yellow solid [3]
Melting Point 190.0 to 194.0 °C [4]
Solubility DMSO: 100 mg/mL (432.43 mM)  [3]

- Powder: -20°C for 3 years; In
Storage Conditions [3]
solvent: -80°C for 6 months

Biological Significance and Metabolic Pathway

4-Formylaminoantipyrine (4-FAA) is not administered directly as a therapeutic agent but is a
significant human metabolite of the drugs aminopyrine and metamizole (dipyrone).[1][2] The
biotransformation of these parent drugs is a multi-step process primarily mediated by cytochrome
P450 (CYP) enzymes in the liver.[5][6]

The metabolic cascade generally proceeds as follows:
« Aminopyrine undergoes N-demethylation to form 4-methylaminoantipyrine (4-MAA).
* 4-MAA is the central intermediate, which can be further metabolized via two primary routes:

o Oxidation: The N-methyl side chain of 4-MAA is oxidized by CYP enzymes, notably CYP1A2, to
yield 4-formylaminoantipyrine (4-FAA).[5]

o N-demethylation: 4-MAA can be further demethylated to form 4-aminoantipyrine (4-AA).[5]

The relative formation of these metabolites can vary significantly between individuals due to genetic
polymorphisms in CYP enzymes and other factors.[6] The quantification of these metabolites in
plasma and urine is a common method to assess drug metabolism and liver function.[7]
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Caption: Simplified metabolic pathway of aminopyrine.

Experimental Protocols: Synthesis

The synthesis of 4-formylaminoantipyrine is most directly achieved through the formylation of its

precursor, 4-aminoantipyrine. A validated method involves the use of formic acid with a catalyst.[3]

Synthesis of 4-Formylaminoantipyrine from 4-

Aminoantipyrine

This protocol is based on the procedure described by Zhang et al. (2013).[8]
Materials:

¢ 4-Aminoantipyrine (AA) (10 mmol)

e Formic acid (60 mmol)

¢ Zinc oxide (ZnO) (5 mmol)

© 2026 BenchChem. All rights reserved. 6/12

Tech Support


https://www.benchchem.com/product/b177950/docs?utm_src=pdf-body-img#cas-number-32599-84-1-properties
https://www.mdpi.com/1420-3049/18/1/877
https://www.mdpi.com/1420-3049/18/1/877
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177950?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ 25 mL three-necked round-bottom flask
+ Magnetic stirrer and heating mantle

Procedure:

Combine 4-aminoantipyrine (10 mmol), formic acid (60 mmol), and zinc oxide (5 mmol) in a 25 mL
three-necked round-bottom flask.

¢ Stir the mixture and heat to 70 °C.

« Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC).

* Upon completion of the reaction, cool the mixture to room temperature.

« Purify the product using standard techniques such as recrystallization or column chromatography to
yield 4-formylaminoantipyrine (FAA).

Self-Validation: The identity and purity of the synthesized compound should be confirmed through
analytical techniques such as melting point determination, FT-IR, *H-NMR, and elemental analysis,
and compared against a certified reference standard.[8]

Analytical Methodology

The quantification of 4-formylaminoantipyrine, particularly in biological matrices, is crucial for
pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled
with tandem mass spectrometry (MS/MS) is the gold standard for this application due to its high
sensitivity and selectivity.[5]

Key Analytical Techniques:

« HPLC-MS/MS: Allows for the sensitive and specific quantification of 4-FAA and its related
metabolites in plasma, urine, and other biological samples.[5][7]

+ Gas Chromatography-Mass Spectrometry (GC-MS): Can also be utilized for the identification and
guantification of the compound.[1]
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+ Reference Standard: Certified analytical standards of 4-formylaminoantipyrine are commercially
available and essential for method development, validation, and quantitative analysis.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-
formylaminoantipyrine.

Spectroscopic Data Observations

Data available in public databases such as

Mass Spectrometry (GC-MS)
PubChem and SpectraBase.[1]

Spectral data is available, though detailed peak
13C-NMR Spectroscopy assignments require experimental determination or

advanced computational prediction.[1]

Spectra have been recorded for structural

confirmation.[8] Detailed analysis would reveal
1H-NMR Spectroscopy signals corresponding to the aromatic protons of the

phenyl group, the methyl groups on the pyrazolone

ring, and the protons of the formylamino group.

Key vibrational bands would include C=0 stretching
FTIR Spect for the pyrazolone carbonyl and the formamide
- ectrosco
P by carbonyl, N-H stretching, and aromatic C-H

stretching.[8]

Safety and Handling

Based on aggregated GHS data, 4-formylaminoantipyrine is classified as a hazardous substance.
Appropriate safety precautions must be observed during handling.

Hazard Class GHS Pictogram Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Acute Toxicity, Inhalation H330: Fatal if inhaled[1]

Handling Recommendations:
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Work in a well-ventilated area or a fume hood, especially when handling the solid powder.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and
chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

In case of accidental exposure, seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent sulits
your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential ress Hast

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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